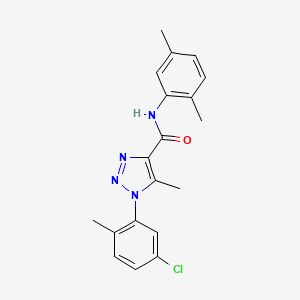
1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 895638-86-5) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in drug development.
Anticancer Activity
Research has indicated that triazole derivatives can possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | |
| Compound B | A549 (Lung) | 15.0 | |
| Compound C | HeLa (Cervical) | 10.0 |
The IC50 values suggest that these compounds can effectively inhibit cell proliferation in vitro.
Antiviral Activity
The triazole moiety has also been associated with antiviral properties. Studies have demonstrated that similar compounds can inhibit viral replication by targeting specific viral enzymes.
Table 2: Antiviral Activity of Triazole Compounds
These findings indicate that the compound may also have potential as an antiviral agent.
The biological activity of the compound is likely mediated through multiple mechanisms, including:
- Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit enzymes such as cyclooxygenases and carbonic anhydrases.
- Induction of Apoptosis: Some studies suggest that triazoles can induce programmed cell death in cancer cells.
- Immune Modulation: Research indicates potential effects on immune pathways, particularly involving PD-1/PD-L1 interactions.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazole derivatives, including our compound of interest. The study utilized various cancer cell lines and reported significant cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell types .
Immune Response Modulation
Another investigation focused on the immune-modulating effects of triazole derivatives. The study demonstrated that certain compounds could enhance immune responses in mouse splenocytes, suggesting a role in cancer immunotherapy .
Aplicaciones Científicas De Investigación
Based on the search results, here's what is known about the applications of the compound "1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide":
Scientific Research Applications
- General Use: "this compound" is a useful research compound suitable for many research applications. BenchChem offers high-quality of the compound with different packaging options are available to accommodate customers' requirements.
- IUPAC Name: The IUPAC name for this compound is 1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide.
- Molecular Formula and Weight: Its molecular formula is C19H19ClN4O and its molecular weight is 354.84.
- Related Compounds: A related screening compound, N~1~-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dimethylphenyl)-4-methyl-1,1-dioxo-1H-1lambda~6~-isothiazol-3-yl]amino}acetamide, is available as a screening compound .
Tables of related compounds
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-5-6-12(2)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-15(20)8-7-13(17)3/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIDISEQFRDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














